N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[35]nonane-2-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Properties
IUPAC Name |
N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-17(2)20-22(6-10-27-11-7-22)16-25(20)21(26)23-15-18-4-3-5-19(14-18)24-8-12-28-13-9-24/h3-5,14,17,20H,6-13,15-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZDTJNBKGXWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCOCC2)CN1C(=O)NCC3=CC(=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spiro linkage: This is achieved through a cyclization reaction, often using a suitable catalyst under controlled temperature and pressure conditions.
Introduction of the morpholine moiety: This step involves the reaction of a phenyl derivative with morpholine, typically under basic conditions.
Final coupling reaction: The final step involves coupling the intermediate with a carboxamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Industry: The compound is investigated for its potential use in industrial processes, including catalysis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide analogs: These compounds have similar structures but with slight modifications, such as different substituents on the phenyl ring or variations in the spiro linkage.
Other spiro compounds: Compounds with different spiro linkages but similar functional groups.
Uniqueness
This compound is unique due to its specific combination of a spiro linkage with a morpholine moiety and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
